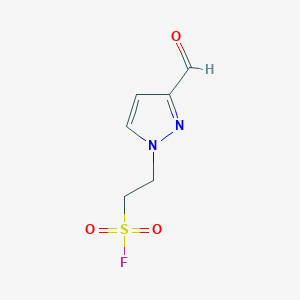
2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H7FN2O3S and a molecular weight of 206.19 g/mol . This compound features a pyrazole ring substituted with a formyl group and an ethane sulfonyl fluoride moiety, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
The synthesis of 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride typically involves the reaction of 3-formyl-1H-pyrazole with ethane-1-sulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Analyse Des Réactions Chimiques
2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and can be used in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.
Industry: The compound can be used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride involves its reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it a useful tool for studying enzyme mechanisms and protein interactions. The formyl group can also participate in various chemical reactions, further expanding its utility in research and development .
Comparaison Avec Des Composés Similaires
2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride can be compared with other similar compounds, such as:
2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl chloride: This compound has a sulfonyl chloride group instead of a sulfonyl fluoride group, which affects its reactivity and applications.
3-formyl-1H-pyrazole: This compound lacks the ethane sulfonyl fluoride moiety, making it less versatile in certain synthetic applications.
Ethane-1-sulfonyl fluoride: This compound lacks the pyrazole ring, limiting its use in heterocyclic chemistry.
Propriétés
Formule moléculaire |
C6H7FN2O3S |
|---|---|
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
2-(3-formylpyrazol-1-yl)ethanesulfonyl fluoride |
InChI |
InChI=1S/C6H7FN2O3S/c7-13(11,12)4-3-9-2-1-6(5-10)8-9/h1-2,5H,3-4H2 |
Clé InChI |
BSEFPCGYNWEHNC-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=C1C=O)CCS(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















